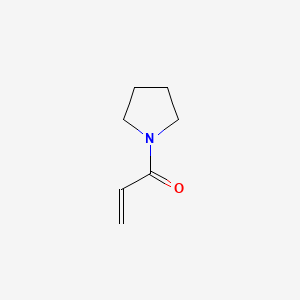

1-(Pyrrolidin-1-yl)prop-2-en-1-one

Descripción

Significance of α,β-Unsaturated Amides (Enaminones) in Organic Synthesis

α,β-Unsaturated carbonyls are fundamental building blocks in the world of organic chemistry. nih.gov Their utility stems from their electrophilic nature at the β-carbon, which makes them susceptible to conjugate addition reactions, and the reactivity of the carbon-carbon double bond in cycloaddition and radical addition reactions. nih.gov The synthesis of these compounds, particularly α,β-unsaturated amides, has been a long-standing area of interest for synthetic chemists. nih.govresearchgate.net

Recent advancements have led to novel methods for the synthesis of α,β-unsaturated amides. One such method involves a palladium-catalyzed redox-neutral desaturation, which circumvents the need for external oxidants. nih.govresearchgate.net This approach is significant as it offers a chemo-selective pathway to these valuable compounds. nih.gov Another strategy utilizes formamides as an amino source under metal- and solvent-free conditions, providing an efficient and practical route to a variety of amides. nih.gov

Overview of Pyrrolidine-Containing Scaffolds in Synthetic Methodologies

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.netdntb.gov.ua Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its importance. frontiersin.orgwikipedia.org The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterpart, pyrrole. nih.govresearchgate.netdntb.gov.ua This three-dimensionality is often crucial for establishing the specific interactions required for biological activity. nih.govresearchgate.netdntb.gov.ua

The versatility of the pyrrolidine scaffold is further enhanced by the potential for stereoisomerism, with the possibility of up to four stereogenic centers leading to sixteen different stereoisomers. nih.govresearchgate.netdntb.gov.ua This stereochemical diversity allows for fine-tuning of a molecule's biological profile. nih.govresearchgate.netdntb.gov.ua Consequently, the development of synthetic methods to construct and functionalize the pyrrolidine ring is an active area of research. organic-chemistry.org

Research Context of 1-(Pyrrolidin-1-yl)prop-2-en-1-one as a Versatile Synthetic Intermediate

This compound serves as a valuable intermediate in various synthetic applications. Its bifunctional nature, possessing both a nucleophilic pyrrolidine nitrogen and an electrophilic acryloyl group, allows it to participate in a range of chemical transformations. For instance, it has been utilized in the synthesis of copolymers. acs.org In one study, a copolymer was synthesized from N-acryloyl pyrrolidine and N-acryloyl piperidine (B6355638) monomers for use as a kinetic hydrate (B1144303) inhibitor in the oil and gas industry. acs.org

Furthermore, the acryloyl moiety can undergo polymerization. Research has demonstrated the synthesis of poly(acryloylpyrrolidine) with controlled molecular weights and narrow molecular weight distributions through group transfer polymerization. spiedigitallibrary.org These polymers exhibit thermo-responsive properties, indicating potential applications in smart materials. spiedigitallibrary.org

The table below provides a summary of the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.govachemblock.com |

| Molecular Formula | C₇H₁₁NO | nih.govachemblock.combiosynth.com |

| Molecular Weight | 125.17 g/mol | nih.govbiosynth.com |

| CAS Number | 31605-88-6, 42104-70-1 | nih.govachemblock.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyrrolidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPAQAXAZQUXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31605-88-6 | |

| Record name | Poly(N-acryloylpyrrolidine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31605-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30185495 | |

| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31605-88-6, 42104-70-1 | |

| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrrolidin-1-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Pyrrolidin 1 Yl Prop 2 En 1 One

Nucleophilic Addition Reactions

The electron-withdrawing nature of the carbonyl group in 1-(pyrrolidin-1-yl)prop-2-en-1-one polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and thus a prime target for nucleophiles. This electronic setup facilitates nucleophilic addition reactions, which can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition).

Michael Addition Reactions of the α,β-Unsaturated Carbonyl System

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry. organic-chemistry.orgmasterorganicchemistry.com In the case of this compound, the presence of the acrylamide (B121943) group makes it an excellent Michael acceptor, readily reacting with a wide range of nucleophiles in a conjugate addition fashion. rsc.orgscispace.comresearchgate.net

Amines are effective nucleophiles for the Michael addition to α,β-unsaturated carbonyl compounds. youtube.com The reaction of this compound with primary or secondary amines leads to the formation of β-amino acid derivatives. This reaction is of considerable interest due to the prevalence of β-amino acid motifs in biologically active molecules. nih.gov Studies have shown that these additions can be efficiently promoted by methods such as microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the acrylamide, followed by protonation of the resulting enolate to yield the final product. youtube.com

Research has demonstrated the successful Michael addition of various amines to acrylic systems. For example, the addition of benzylamine (B48309) to methyl acrylate (B77674) under microwave conditions proceeds in high yield. nih.gov Similarly, other primary and secondary amines can be employed to generate a diverse library of β-amino compounds. nsmsi.ir

Table 1: Examples of Michael Addition with Amine Nucleophiles

| Michael Acceptor | Amine Nucleophile | Product |

|---|---|---|

| Methyl Acrylate | Benzylamine | Methyl 3-(benzylamino)propanoate nih.gov |

| Methyl Methacrylate | (S)-α-methylbenzylamine | Methyl 3-((S)-1-phenylethylamino)butanoate nih.gov |

| n-Butyl Acrylate | Morpholine | n-Butyl 3-morpholinopropanoate nsmsi.ir |

This table presents examples of Michael additions of amines to various α,β-unsaturated compounds, illustrating the versatility of this reaction.

A key aspect of the reaction of nucleophiles with α,β-unsaturated carbonyl compounds is regioselectivity—whether the nucleophile attacks the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). With "soft" nucleophiles, such as amines and enamines, the reaction with this compound proceeds almost exclusively via Michael or 1,4-conjugate addition. masterorganicchemistry.comrsc.orgscispace.com This preference is explained by Hard/Soft Acid/Base (HSAB) theory, where the β-carbon is considered a "soft" electrophilic site and the carbonyl carbon a "hard" site. Soft nucleophiles preferentially react with soft electrophiles.

Theoretical calculations and experimental studies on asymmetric divinylic compounds containing an acrylamide moiety have confirmed this regioselectivity. rsc.orgscispace.comresearchgate.net The local reactivity parameters show a preference for nucleophilic attack at the β-carbon of activated units like acrylamides. rsc.orgscispace.comresearchgate.net This inherent regioselectivity makes this compound a reliable building block for the synthesis of specifically functionalized molecules.

Nucleophilic Attack at the Carbonyl Carbon by Organometallic Reagents (e.g., Grignard Reagents)

In contrast to soft nucleophiles, "hard" nucleophiles, such as Grignard reagents (organomagnesium compounds) and organolithium reagents, typically favor 1,2-addition to α,β-unsaturated carbonyls, attacking the carbonyl carbon directly. masterorganicchemistry.com However, the reactivity of Grignard reagents with α,β-unsaturated amides like this compound can be complex and may not always lead to the expected 1,2-adduct. While direct addition to the carbonyl is possible, other reaction pathways can occur.

For instance, studies on the acylation of Grignard reagents have shown that amides can mediate these reactions to produce ketones. rsc.org In the context of this compound, the interaction with a Grignard reagent could potentially lead to the formation of a ketone after hydrolysis, although this specific reaction is not extensively detailed in the provided search results. It is also known that in some cases, particularly with the use of copper catalysts, Grignard reagents can be induced to undergo 1,4-conjugate addition. researchgate.net The specific outcome of the reaction between a Grignard reagent and this compound would likely depend on the reaction conditions and the nature of the Grignard reagent itself.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound and its derivatives can participate as dipolarophiles in these reactions due to the electron-deficient nature of the double bond.

[3+2] Cycloaddition Reactions with this compound Derivatives as Dipolarophiles

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a versatile method for synthesizing five-membered heterocyclic rings. nih.govrsc.org In these reactions, a 1,3-dipole reacts with a dipolarophile. Derivatives of this compound serve as effective dipolarophiles, reacting with various 1,3-dipoles, most notably azomethine ylides. nih.govresearchgate.net

Azomethine ylides, which can be generated in situ from various precursors like isatins and amino acids, react with N-acryloylpyrrolidine derivatives in a regioselective manner to afford highly functionalized pyrrolidine (B122466) and pyrrolizidine (B1209537) ring systems. nih.govresearchgate.netmdpi.com These reactions often proceed with high efficiency and can lead to the formation of complex polycyclic structures in a single step. researchgate.net For example, the three-component reaction between an isatin, an amino acid, and an α,β-unsaturated ketone (as a stand-in for an acrylamide derivative) yields spirooxindolo-pyrrolidines. nih.gov The regioselectivity of these cycloadditions is a critical factor, and studies have shown that it can be reliably predicted in many cases. nih.gov

Table 2: Examples of [3+2] Cycloaddition Reactions

| 1,3-Dipole Source | Dipolarophile | Product Type |

|---|---|---|

| Isatin and Sarcosine | 2-Arylidene-1,3-indanediones | Spiro[oxindole-pyrrolidine-indanedione] researchgate.net |

| Isatin and various Amino Acids | α,β-Unsaturated Ketones | Spirooxindolo-pyrrolidines, Pyrrolizidines nih.gov |

| Glycine | Maleimides | Tetracyclic Pyrrolizidines mdpi.com |

This table showcases the diversity of heterocyclic structures that can be synthesized via [3+2] cycloaddition reactions involving various 1,3-dipoles and dipolarophiles.

Substitution Reactions

The nitrogen atom of the pyrrolidine ring in this compound is nucleophilic and can undergo electrophilic alkylation. While direct alkylation of this specific compound is not detailed in the provided results, the general reactivity of pyrrolidine nitrogens suggests that it can react with alkyl halides or other electrophilic alkylating agents. Such reactions would lead to the formation of quaternary ammonium (B1175870) salts. The synthesis of related structures, such as pyrrolidine-substituted pyridinium (B92312) salts, has been achieved through reactions involving N-acyliminium ions generated from pyrrolidine derivatives. nih.gov

Redox Transformations

Information regarding specific redox transformations of this compound is limited in the provided search results. However, the constituent functional groups suggest potential redox reactivity. The alkene double bond could, in principle, be reduced to the corresponding saturated derivative, 1-(pyrrolidin-1-yl)propan-1-one, through catalytic hydrogenation. Conversely, oxidation could potentially target the pyrrolidine ring or the double bond, although such reactions would likely compete with polymerization of the acryloyl moiety. The oxidation of a related pyrrolidine-containing compound to form a naphtho[1,2-d]isoxazole derivative has been reported, proceeding through a proposed o-naphthoquinone nitrosomethide intermediate. mdpi.com

Oxidation Pathways of this compound

While specific studies detailing the oxidation of this compound are not extensively documented in the reviewed literature, the reactivity of α,β-unsaturated amides suggests several potential oxidation pathways. The electron-rich double bond is susceptible to electrophilic attack by oxidizing agents, which could lead to epoxidation or dihydroxylation. For instance, the oxidation of α,β-unsaturated aldimines to their corresponding amides has been achieved using Oxone in the presence of a Lewis acid like aluminum chloride, indicating the stability of the amide group under certain oxidative conditions. tandfonline.com

Furthermore, the pyrrolidine ring itself can be a site of oxidation. Studies on N-acyl-pyrrolidines have shown that oxidation can occur at the α-position of the pyrrolidine ring to form the corresponding pyrrolidin-2-ones. However, these reactions are typically performed on saturated acyl derivatives and may not be directly applicable to the unsaturated title compound without competing reactions at the double bond. The development of chemoselective oxidation methods for α,β-unsaturated amides remains an area of interest in organic synthesis. nih.gov

Reduction Pathways of this compound

The reduction of this compound can proceed via several pathways, targeting either the carbon-carbon double bond or the carbonyl group, or both. The specific outcome is highly dependent on the choice of reducing agent and reaction conditions.

One prominent pathway is the 1,4-conjugate reduction , which selectively reduces the carbon-carbon double bond while leaving the amide functionality intact. An efficient method for this transformation employs an iridium catalyst with formic acid as the hydride source in water. mdpi.com This approach is highly chemoselective for α,β-unsaturated amides, acids, and esters, reducing only the electron-deficient C=C bond. mdpi.com

Conversely, the selective reduction of the amide carbonyl group can be achieved, yielding the corresponding allylic amine. A notable method involves hydrosilylation using molybdenum hexacarbonyl (Mo(CO)₆) as a catalyst and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as the hydride source. rsc.org This reaction chemoselectively reduces the amide functionality in α,β-unsaturated tertiary and secondary amides. rsc.org

Another approach involves the use of diisobutylaluminium hydride (DIBAL-H), which can reduce the amide. In the presence of other reducible functional groups like esters, chemoselectivity can be challenging. However, a method for the selective reduction of α,β-unsaturated Weinreb amides in the presence of α,β-unsaturated esters has been developed. This involves the in situ protection of the ester with triethylphosphine (B1216732) (PEt₃) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) prior to reduction with DIBAL-H. jst.go.jpnih.gov While not directly involving a pyrrolidine amide, this strategy highlights a potential pathway for the selective reduction of the amide group in multifunctional molecules.

| Reaction Type | Reagents and Conditions | Product(s) | Key Features |

| 1,4-Conjugate Reduction | Iridium catalyst, Formic acid, Water, 80 °C | 1-(Pyrrolidin-1-yl)propan-1-one | Selective reduction of the C=C double bond. |

| Amide Reduction | Mo(CO)₆, TMDS | 1-(Allyl)pyrrolidine | Selective reduction of the C=O group to a CH₂ group. |

| Amide Reduction (in presence of ester) | 1. PEt₃, TMSOTf, Toluene, 110 °C2. DIBAL-H, -78 °C3. TBAF | α,β-Unsaturated aldehyde (from Weinreb amide) | Selective reduction of the amide after protection of a co-existing ester. |

Other Reaction Pathways

Aldol (B89426) Condensation Reactions

This compound and its derivatives can participate in aldol condensation reactions, typically following a conjugate addition step. The α,β-unsaturated system can first react with a nucleophile in a Michael-type addition, generating an enolate intermediate which then acts as the nucleophile in a subsequent aldol reaction with an electrophile, such as an aldehyde or ketone.

A well-documented example of this reactivity is the tandem 1,4-addition–aldol condensation of N-acryloyloxazolidines, which are structurally similar to the title compound. doi.org In this process, a dialkylzinc reagent, in the presence of air, adds to the β-position of the α,β-unsaturated system. This generates a zinc enolate which is then trapped by an aldehyde or ketone to yield the aldol addition product. doi.org The reaction proceeds through a Zimmerman-Traxler transition state in the aldol step. doi.org The use of chiral auxiliaries, such as those derived from 2-phenylglycinol, can induce high levels of diastereoselectivity in the newly formed stereocenters. doi.org This tandem reaction is a powerful tool for the rapid construction of complex molecules, forming two new carbon-carbon bonds in a single operation. doi.org

The general mechanism for such a reaction involving this compound would involve the initial conjugate addition of a nucleophile (e.g., an organometallic reagent) to form a pyrrolidine-containing enolate. This enolate would then attack a carbonyl compound, and subsequent protonation would yield the β-hydroxy carbonyl adduct.

Cascade Annulation Reactions involving this compound Derivatives

While specific examples of cascade annulation reactions starting directly with this compound are not prevalent in the literature, derivatives of α,β-unsaturated amides can be key components in such transformations. Cascade reactions, which involve a series of intramolecular and/or intermolecular bond-forming events in a single pot, are highly efficient for the synthesis of complex cyclic structures.

One relevant example is the photoinduced, palladium-catalyzed enantioselective cascade carboamidation of dienes. acs.org In this type of reaction, a 2-bromoacetamide (B1266107) derivative (an α-halo amide) is used. Under photoirradiation, a palladium catalyst facilitates the formation of an α-carbonyl radical, which then adds to a 1,3-diene. The resulting π-allylpalladium complex undergoes an intramolecular nucleophilic attack by the amide nitrogen to form a γ-lactam, a five-membered ring containing an amide bond. acs.org This process creates new carbon-carbon and carbon-nitrogen bonds and can establish stereocenters with high enantioselectivity. acs.org The N-substituent on the amide is crucial for the success of this reaction. acs.org

Computational and Theoretical Studies on 1 Pyrrolidin 1 Yl Prop 2 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods allow for the detailed investigation of molecules at the atomic level, providing data that is often difficult or impossible to obtain through experimental means alone. For a molecule such as 1-(pyrrolidin-1-yl)prop-2-en-1-one, these calculations can elucidate the interplay of its constituent functional groups—the pyrrolidine (B122466) ring, the amide linkage, and the α,β-unsaturated carbonyl system.

Density Functional Theory (DFT) Applications (e.g., B3LYP/6-31G(d,p) level of theory)

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying the electronic structure of organic molecules. The B3LYP hybrid functional, which incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation functionals, is widely used for its reliability in predicting molecular geometries and energies. When paired with a Pople-style basis set like 6-31G(d,p), it provides a robust level of theory for molecules containing first- and second-row elements. This basis set includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) that are crucial for describing the anisotropic electron density in molecules with pi systems and heteroatoms, such as this compound.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Electronic structure analysis delves into the distribution of these electrons in molecular orbitals and how this distribution changes upon excitation or interaction with other species.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are fundamental descriptors of a molecule's reactivity and stability.

A small HOMO-LUMO gap generally implies that a molecule is more polarizable and will have a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For α,β-unsaturated amides, the HOMO is typically associated with the π-system, with significant contributions from the nitrogen lone pair, while the LUMO is a π* orbital localized over the conjugated system, particularly the C=C and C=O bonds.

In studies of various acrylamides, the HOMO and LUMO energies have been shown to explain differences in their reactivity towards nucleophiles like glutathione. researchgate.net For this compound, the electron-donating pyrrolidine group is expected to raise the energy of the HOMO, which would influence its nucleophilicity and susceptibility to electrophilic attack. The energy of the LUMO is a key indicator of its electrophilicity, particularly its reactivity as a Michael acceptor at the β-carbon. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Acrylamide (B121943) Derivatives (Note: The following data is hypothetical and for illustrative purposes, as specific values for this compound were not found in the searched literature. The values are representative of typical acrylamide systems.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Acrylamide | -7.5 | -0.5 | 7.0 |

| N-Methylacrylamide | -7.3 | -0.4 | 6.9 |

| This compound | -7.0 | -0.3 | 6.7 |

Analysis of Charge Transfer Interactions (e.g., Intramolecular Charge Transfer, Solvatochromism)

The electronic structure of this compound, featuring an electron-donating pyrrolidine group conjugated with an electron-withdrawing acryloyl group, makes it a candidate for intramolecular charge transfer (ICT). In such molecules, electronic excitation can lead to a significant redistribution of electron density from the donor part of the molecule to the acceptor part. This results in an excited state that is significantly more polar than the ground state.

This change in polarity upon excitation can be studied through solvatochromism, which is the change in the position of a compound's UV-Vis absorption or emission spectra as the polarity of the solvent is varied. nih.gov A molecule exhibiting ICT will typically show a bathochromic (red) shift in its fluorescence spectrum in more polar solvents, as the polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state. While specific solvatochromic studies on this compound are not detailed in the provided search results, the principles of solvatochromism are well-established for distinguishing compounds and analyzing electronic transitions. nih.gov Computational methods can model this phenomenon by calculating the electronic transition energies in the presence of a solvent field, often using a Polarizable Continuum Model (PCM).

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for predicting how and where a molecule will react. By calculating various electronic indices, one can gain a quantitative understanding of its reactivity.

Global and Local Reactivity Indices

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer. A "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is a useful descriptor for the reactivity of electrophiles, such as Michael acceptors.

For α,β-unsaturated carbonyl compounds, the global electrophilicity index has been shown to correlate well with experimental reaction rates for the addition of nucleophiles. nih.gov Unfunctionalized acrylamides are generally considered weak electrophiles, but their reactivity can be tuned by substituents. nih.gov The pyrrolidine group in this compound would influence these global indices.

While global indices describe the molecule as a whole, local reactivity indices , such as the Fukui functions, provide information about the reactivity of specific atomic sites within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For an electrophilic attack, the relevant Fukui function (f-) highlights the most probable sites for nucleophilic attack. In the case of this compound, calculations would be expected to show a high value of the Fukui function on the β-carbon of the double bond, confirming it as the primary site for Michael addition, a characteristic reaction of α,β-unsaturated carbonyl systems.

Theoretical Investigations of Regioselectivity and Stereoselectivity

Computational and theoretical studies serve as powerful tools for elucidating the underlying factors that govern the regioselectivity and stereoselectivity of chemical reactions. While specific theoretical investigations exclusively focused on this compound are not extensively documented in the surveyed literature, the principles of such analyses can be understood by examining studies on analogous α,β-unsaturated systems and reactions involving the pyrrolidine motif. These studies typically employ quantum mechanical methods, most notably Density Functional Theory (DFT), to model reaction pathways and predict outcomes.

The core of these theoretical investigations lies in the calculation and analysis of various molecular and reaction parameters. By comparing the activation energies (ΔG‡) of different possible reaction pathways, chemists can predict which regioisomeric or stereoisomeric product will be favored. The pathway with the lower activation energy is kinetically preferred and is expected to be the major product.

Key Concepts in Theoretical Analysis:

Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is a key factor in determining reactivity and regioselectivity. The regioselectivity is often governed by the orbital coefficients of the interacting atoms in the HOMO and LUMO. A larger orbital coefficient on a particular atom indicates a greater contribution of that atom's atomic orbital to the molecular orbital, suggesting that bond formation is more likely to occur at that site.

Local Reactivity Descriptors: Derived from conceptual DFT, these indices help to pinpoint the most reactive sites within a molecule.

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in a molecule when an electron is added or removed. They can be used to identify the most electrophilic and nucleophilic sites.

Parr Functions (P(r)): These are related to the Fukui functions and are also used to predict sites for nucleophilic and electrophilic attack, which is crucial for determining regioselectivity.

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Global Electrophilicity (ω): An index that quantifies the electrophilic character of a species.

Global Nucleophilicity (N): An index that quantifies the nucleophilic character of a species.

Application in Michael Additions:

In the context of Michael additions involving α,β-unsaturated carbonyl compounds, DFT calculations can be used to determine the preferred site of nucleophilic attack. For instance, in a study on the Michael addition of amines (including pyrrolidine) to 9β-hydroxyparthenolides, DFT calculations at the B3LYP/6-31G(d,p) level were used to analyze the global and local reactivity indices of the reactants researchgate.net. The results indicated that the 9β-hydroxyparthenolides act as electrophiles, while the amines function as nucleophiles researchgate.net.

To predict the regioselectivity, the local electrophilicity and nucleophilicity at different atomic sites are calculated. The reaction is predicted to occur between the site with the highest local nucleophilicity on the amine and the site with the highest local electrophilicity on the α,β-unsaturated system.

Below is a representative data table illustrating the type of information generated from such computational studies on global reactivity indices for a Michael addition reaction.

| Reactant | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

| 9β-hydroxyparthenolides | -4.05 | 4.96 | 1.65 | 2.99 |

| Pyrrolidine | -2.41 | 6.77 | 0.43 | 3.54 |

This table is illustrative and based on data for a related system to demonstrate the concept.

Application in Cycloaddition Reactions:

Theoretical methods are also extensively used to understand the regio- and stereoselectivity of cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions nih.gov. For these reactions, computational chemists model the transition states for all possible regioisomeric and stereoisomeric pathways.

For example, in a [3+2] cycloaddition, there are typically two possible regioisomers and, for each of these, two possible stereoisomeric approaches (endo and exo). DFT calculations can determine the geometries and energies of the four corresponding transition states. The product distribution is then predicted based on the relative activation free energies of these transition states. The pathway with the lowest energy barrier will be the most favorable.

The following is a hypothetical data table showing the kind of results that would be generated from a DFT study on the regioselectivity and stereoselectivity of a cycloaddition reaction.

| Pathway | Regioisomer | Stereoisomer | Relative Activation Energy (kcal/mol) |

| 1 | A | endo | 0.0 |

| 2 | A | exo | 2.5 |

| 3 | B | endo | 5.1 |

| 4 | B | exo | 6.8 |

This table is a generalized representation to illustrate the data obtained from computational studies on cycloaddition reactions.

Applications of 1 Pyrrolidin 1 Yl Prop 2 En 1 One As a Building Block in Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The structure of 1-(pyrrolidin-1-yl)prop-2-en-1-one makes it an attractive starting material for synthesizing a range of heterocyclic compounds. Enaminones are recognized as important synthons for creating bioactive heterocycles like pyrazoles and pyridinones. acgpubs.org The pyrrolidine (B122466) moiety itself is a common feature in many FDA-approved drugs, making it a desirable component in medicinal chemistry. enamine.net

Construction of Spiro[indoline-3,2′-pyrrolidines] and Spirooxindolinopyrrolizidines

The spirooxindole scaffold, which features a spirocyclic junction at the C3 position of an oxindole ring, is a core structure in many natural alkaloids and pharmacologically active compounds. nih.gov One of the most powerful methods for constructing the spiro[indoline-3,2′-pyrrolidine] core is the 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net This reaction typically involves an azomethine ylide reacting with an electron-deficient alkene, known as a dipolarophile. nih.gov

The azomethine ylide is commonly generated in situ from the condensation of isatin (or its derivatives) with an α-amino acid, such as sarcosine or L-proline. nih.govnih.goviaea.org The subsequent [3+2] cycloaddition of this ylide to a suitable dipolarophile yields the highly functionalized spiro-pyrrolidine oxindole scaffold with high regio- and stereoselectivity. nih.govresearchgate.net While this compound is an electron-deficient alkene, published research on this specific transformation often employs more complex dipolarophiles, such as chalcone derivatives. nih.govnih.govresearchgate.net

Similarly, the synthesis of spirooxindolinopyrrolizidines can be achieved through multicomponent [3+2] cycloaddition reactions, further highlighting the utility of this synthetic strategy in generating molecular complexity. nih.gov

The table below illustrates representative examples of the 1,3-dipolar cycloaddition reaction to form spirooxindole derivatives, showcasing the variety of reactants that can be employed.

| Isatin Derivative | Amino Acid | Dipolarophile | Product | Reference |

| Isatin | Sarcosine | (E)-3-(Aryl)-1-(pyren-1-yl)prop-2-en-1-ones | Spiro[indoline-3,2′-pyrrolidine]-2-ones | researchgate.net |

| Isatin | L-proline | Chalcones based on a thiochromene scaffold | Spiro-oxindole/pyrrolidine/thiochromene hybrids | nih.gov |

| Substituted Isatins | Sarcosine | (E)-3-(2-nitrovinyl)-1H-indole | Polycyclic pyrrolidine-fused spirooxindoles | |

| Isatin | Sarcosine | trans-1,2-dibenzoylethylene | Spiro[indoline-pyrrolidine] derivatives | iaea.org |

Synthesis of Pyrazoles, Pyridinones, and Other Ring Systems

The enaminone functionality within this compound makes it a suitable precursor for various other heterocyclic systems, notably pyrazoles and pyridinones.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are found in numerous pharmacologically active compounds. nih.govnih.gov A primary method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. nih.gov β-Enaminones, such as this compound, can serve as the three-carbon component in this synthesis. The reaction with hydrazine proceeds via nucleophilic attack followed by cyclization and dehydration to afford the corresponding pyrazole. researchgate.net One reported method involves an iodine-catalyzed cascade reaction between enaminones, hydrazines, and dimethyl sulfoxide (DMSO), where DMSO acts as a C1 source, to produce 1,4-disubstituted pyrazoles. organic-chemistry.org

Pyridinones: The pyridinone scaffold is another important heterocyclic motif present in many medicinal compounds. nih.gov β-Enamino carbonyl compounds are known building blocks for the synthesis of pyridinones. acgpubs.org For instance, a one-pot synthesis of 2-(1H)-pyridinones has been reported from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, a reaction which proceeds via an enaminone intermediate. nih.gov This highlights the potential of using pre-formed enaminones like this compound in similar cyclization strategies to access substituted pyridinone rings.

Role in Complex Molecular Framework Construction

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. youtube.comnih.gov this compound fits this description perfectly, enabling chemists to construct intricate molecular frameworks efficiently.

The synthesis of spiro-heterocycles, as discussed previously, is a prime example of complex framework construction. nih.gov These reactions assemble multiple components in a single step to create polycyclic systems with defined stereochemistry, which is a highly desirable feature in modern synthetic chemistry. nih.goviaea.org The ability to generate such molecular diversity from accessible starting materials is crucial for drug discovery and materials science. klinger-lab.de

Furthermore, the pyrrolidine ring itself is a key structural element in a vast number of natural products and synthetic drugs, including alkaloids and various therapeutic agents. wikipedia.org By using this compound, chemists can introduce this valuable scaffold early in a synthetic sequence, paving the way for the construction of novel, biologically active molecules.

Development of Diverse Enaminone Derivatives for Synthetic Applications

The versatility of this compound extends to its use as a template for creating a library of related enaminone derivatives. The reactivity of enaminones is tunable by altering the substituents on both the nitrogen atom and the carbonyl group. acgpubs.org

For example, pyrrole-based enaminones have been synthesized and used as building blocks for the preparation of indolizines and pyrrolo[1,2-a]pyrazines. nih.gov These syntheses demonstrate that by starting with different amine precursors or modifying the enone backbone, a wide array of enaminones can be generated. These new derivatives can then be employed in various cyclization and functionalization reactions, expanding the range of accessible heterocyclic compounds. The development of new synthetic pathways to create diverse libraries of pyrrolidine derivatives is an active area of research, driven by the constant need for novel compounds in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(Pyrrolidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

- The compound is typically synthesized via Claisen-Schmidt condensation , involving the reaction of a ketone (e.g., 4-fluoroacetophenone) with pyrrolidine in anhydrous DMF under reflux (110°C for 18 hours). Key parameters include stoichiometric ratios, solvent choice, and temperature control to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), followed by vacuum evaporation and purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- 1H/13C NMR confirms molecular structure and stereochemistry, while IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹). UV-Vis spectroscopy (e.g., λmax analysis) probes electronic transitions, particularly in charge-transfer studies. High-resolution mass spectrometry (HR-MS) validates molecular weight. For purity assessment, HPLC with a C18 column and gradient elution is recommended .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

- Single-crystal X-ray diffraction (XRD) is employed to resolve the 3D structure. Data collection requires a diffractometer (Mo/Kα radiation), and refinement uses programs like SHELXL for small-molecule crystallography. Key parameters include bond lengths, angles, and thermal displacement factors. The SHELX system (e.g., SHELXS for structure solution) is widely adopted for its robustness in handling twinned or high-resolution data .

Advanced Research Questions

Q. How do solvent polarity and substituents influence the excited-state intramolecular charge transfer (ICT) properties of this compound?

- ICT dynamics are studied via solvatochromic fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane to DMSO). The pyrrolidinyl group acts as an electron donor, while the carbonyl group serves as an acceptor. Time-resolved fluorescence and DFT calculations (e.g., B3LYP/6-31G*) model charge redistribution. Polar solvents stabilize the ICT state, leading to red-shifted emission .

Q. What computational approaches predict the electronic and mechanical properties of prop-2-en-1-one derivatives?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and optoelectronic behavior. Molecular mechanics simulations correlate molecular packing (e.g., crystal lattice parameters) with mechanical properties like Young’s modulus. Software packages like Gaussian and Mercury are used for visualization and analysis .

Q. How can researchers evaluate the pharmacological potential of this compound, and what in vitro assays are suitable?

- Lipid peroxidation inhibition assays (e.g., Fe²⁺-induced oxidation in liposomes) assess antioxidant activity. Cytotoxicity is screened via MTT assays in cell lines (e.g., HepG2). For antimicrobial studies, broth microdilution determines minimum inhibitory concentrations (MICs). Structural analogs with halogen or methoxy substituents show enhanced bioactivity, suggesting structure-activity relationship (SAR) studies .

Structural and Methodological Notes

- Avoided Commercial References : Data from non-peer-reviewed sources (e.g., BIOFOUNT, 960化工网) are excluded per guidelines.

- Contradictions : and describe a structurally similar compound (1-(pyrimidin-2-yl)propan-1-one), but its synthesis and applications differ significantly, highlighting the need for precise compound verification.

- Advanced Tools : SHELX programs ( ) and DFT ( ) are emphasized for their methodological rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.